Curculigoside B Curculigoside B Curculigoside B is a natural product found in Curculigo orchioides with data available.
Brand Name: Vulcanchem
CAS No.: 143601-09-6
VCID: VC21335525
InChI: InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1
SMILES:
Molecular Formula: C21H24O11
Molecular Weight: 452.4 g/mol

Curculigoside B

CAS No.: 143601-09-6

Cat. No.: VC21335525

Molecular Formula: C21H24O11

Molecular Weight: 452.4 g/mol

* For research use only. Not for human or veterinary use.

Curculigoside B - 143601-09-6

CAS No. 143601-09-6
Molecular Formula C21H24O11
Molecular Weight 452.4 g/mol
IUPAC Name [5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate
Standard InChI InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1
Standard InChI Key DIZYHORWVKHYCQ-PEVLUNPASA-N
Isomeric SMILES COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Canonical SMILES COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O

Chemical Properties and Structure

Curculigoside B possesses a molecular formula of C₂₁H₂₄O₁₁ with a corresponding molecular weight of 452.41 g/mol . The compound features a phenolic glycoside structure with a glucose moiety attached to a phenolic core. Its canonical SMILES representation is O=C(C(C(O)=CC=C1)=C1OC)OCC(C=C2O)=C(C=C2)OC@@HOC@@HCO, which encodes its complex three-dimensional structure .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Curculigoside B:

PropertyValue
CAS Number143601-09-6
Molecular FormulaC₂₁H₂₄O₁₁
Molecular Weight452.41 g/mol
MDL NumberMFCD32263365
Storage Recommendation-20°C
Stock Solution Stability6 months at -80°C; 1 month at -20°C

Curculigoside B requires proper storage conditions to maintain stability. When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics and store the solution in separate packages to avoid degradation from repeated freezing and thawing cycles .

Solution Preparation Guidelines

For research applications, proper solution preparation is critical. The following table provides guidance for preparing stock solutions of Curculigoside B at different concentrations:

Desired Concentration1 mg Preparation5 mg Preparation10 mg Preparation
1 mM2.2104 mL11.0519 mL22.1038 mL
5 mM0.4421 mL2.2104 mL4.4208 mL
10 mM0.221 mL1.1052 mL2.2104 mL

When preparing solutions, it is advisable to heat the tube to 37°C and use ultrasonic oscillation to enhance solubility .

Biological Activities

Curculigoside B exhibits diverse biological activities that make it a compound of significant interest for potential therapeutic applications. Research has revealed several important biological effects that merit detailed examination.

Effects on Bone Metabolism

One of the most extensively studied properties of Curculigoside B is its effect on bone metabolism. Research has demonstrated that this compound enhances osteoblast proliferation, which is crucial for bone formation . Additionally, it decreases the area of bone resorption pit, reduces osteoclastic formation, and inhibits tartrate-resistant acid phosphatase (TRAP) activity . These effects collectively contribute to its documented antiosteoporotic properties, suggesting potential applications in the prevention and treatment of osteoporosis and related bone disorders.

Anti-Inflammatory and Anti-Arthritic Properties

While some studies focus on curculigosides as a class, there is evidence suggesting anti-inflammatory and anti-arthritic properties that may be relevant to Curculigoside B. Research has shown that curculigoside can inhibit paw swelling and improve arthritis scores in type II collagen-induced arthritic rats . Furthermore, it decreases serum levels of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, IL-10, IL-12, and IL-17A . The compound also significantly inhibits MH7A cell proliferation in a time and concentration-dependent manner, which is relevant to rheumatoid arthritis pathophysiology.

Lipid-Lowering Effects

Recent studies have revealed that curculigoside possesses significant lipid-lowering effects in animal models. The compound can effectively reduce total cholesterol, triglycerides, and low-density lipoprotein cholesterol while affecting high-density lipoprotein cholesterol levels in mice . These effects suggest potential applications in the management of hyperlipidemia and related cardiovascular disorders.

Molecular Mechanisms of Action

The therapeutic effects of Curculigoside B are mediated through several molecular pathways and cellular mechanisms. Understanding these mechanisms is crucial for developing targeted therapeutic applications.

JAK/STAT/NF-κB Signaling Pathway

Research on curculigoside has shown that it downregulates the expression of JAK1, JAK3, and STAT3, which are key components of the JAK/STAT signaling pathway involved in inflammation and immune responses . Additionally, it upregulates cytosolic nuclear factor (NF)-κB p65 and IκB, suggesting modulation of the NF-κB pathway . These effects may explain the anti-inflammatory and immunomodulatory properties observed in experimental models.

PI3K-Akt Signaling Pathway

Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis has indicated that target genes of curculigoside are mainly involved in the PI3K-Akt signaling pathway . Studies have shown that curculigoside treatment leads to increased phosphorylation of AKT to P-AKT compared with control groups . This pathway is critical for cellular proliferation, differentiation, and survival, suggesting a mechanism for the compound's effects on bone metabolism and cell growth.

Regulation of Osteogenic Markers

In studies examining the effects of curculigoside on bone formation, treatment with the compound upregulated the expression of key osteogenic markers including RUNX2, ALP, and Osterix . These effects were partially reversed by the PI3K inhibitor LY294002, further supporting the involvement of the PI3K-Akt pathway in mediating the osteogenic effects of curculigoside.

Pharmacokinetics and Transport Characteristics

Understanding the pharmacokinetic properties of Curculigoside B is essential for evaluating its potential as a therapeutic agent. Recent studies have provided valuable insights into its absorption and transport mechanisms.

Intestinal Absorption and Transport

Research using Caco-2 cell monolayers, a widely accepted model for intestinal absorption, has revealed important characteristics of curculigoside transport. The compound's transcellular transport exhibits linear kinetics over a 90-minute period, both from the apical to basolateral (A to B) and from the basolateral to apical (B to A) sides . This bidirectional transport suggests involvement of specific transport mechanisms rather than simple passive diffusion.

Role of Efflux Transporters

Studies have identified specific transporters involved in the intestinal absorption of curculigoside. P-glycoprotein and breast cancer resistance protein (BCRP) have been identified as crucial components in the transport of curculigoside across intestinal cell monolayers . Notably, BCRP transporters appear to be particularly important in the apical efflux of curculigoside, as demonstrated by experiments using specific inhibitors. The involvement of these transporters may affect the bioavailability and efficacy of Curculigoside B as a therapeutic agent.

Temperature Dependence

The transport of curculigoside from the apical to the basolateral side is strongly influenced by temperature, indicating an active transport process rather than passive diffusion . This temperature dependence suggests that metabolic processes and transporter activity play significant roles in the compound's absorption and distribution.

Current Research Limitations and Future Directions

Despite the promising findings regarding Curculigoside B, several limitations in current research need to be addressed in future investigations.

Future Research Directions

Future research on Curculigoside B should focus on several key areas:

  • Comprehensive pharmacokinetic studies to better understand the compound's absorption, distribution, metabolism, and excretion in humans

  • Comparative studies with established therapeutic agents for specific conditions

  • Investigation of potential synergistic effects with other compounds or treatments

  • Exploration of formulation strategies to enhance bioavailability and targeted delivery

  • Clinical studies to validate the therapeutic effects observed in preclinical models

Additionally, further investigation of the molecular mechanisms underlying the diverse biological effects of Curculigoside B would provide valuable insights for drug development and therapeutic applications.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator